Superior Acute Safety Margin: LD50 Comparison
UTL-5g demonstrates a significantly lower acute toxicity profile compared to the FDA-approved chemoprotectant amifostine. This is a critical differentiator for procurement, as a wider therapeutic window reduces experimental variability and improves animal welfare [1]. The LD50 for UTL-5g was determined to be >2,000 mg/kg in mice, whereas the oral LD50 for amifostine in rats is reported as 826 mg/kg [2].
| Evidence Dimension | Acute Oral Toxicity (LD50) |
|---|---|
| Target Compound Data | > 2,000 mg/kg |
| Comparator Or Baseline | Amifostine: 826 mg/kg |
| Quantified Difference | > 2.4-fold higher LD50 |
| Conditions | In vivo, mouse model for UTL-5g; rat model for amifostine |
Why This Matters
A higher LD50 indicates a broader safety margin, allowing for more flexible dosing in preclinical studies and reducing the risk of confounding toxicity-related artifacts.
- [1] Shaw J, Chen B, Huang WH, Lee AR, Media J, Valeriote F. The small-molecule TNF-alpha modulator, UTL-5g, reduces side effects induced by cisplatin and enhances the therapeutic effect of cisplatin in vivo. J Exp Ther Oncol. 2011;9(2):129-37. View Source
- [2] DrugBank. Amifostine. DB01143. 2013. View Source
